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Compound of Interest

Compound Name: 9,9-Dimethylfluoren-2-amine-d7

Cat. No.: B15599859 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 9,9-

dimethylfluoren-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction
9,9-dimethylfluoren-2-amine is a derivative of fluorene, a polycyclic aromatic hydrocarbon. In

pharmaceutical and materials science research, the strategic replacement of hydrogen atoms

with their heavy isotope, deuterium (D), is a critical technique. This process, known as

deuteration, can significantly alter a molecule's metabolic stability by leveraging the kinetic

isotope effect, which slows down metabolic processes involving C-H bond cleavage.

Deuterated compounds, such as 9,9-dimethylfluoren-2-amine-d6, are also invaluable as

internal standards for quantitative analysis by NMR or mass spectrometry (GC-MS, LC-MS)

and as tracers in metabolic studies.[1] This guide provides a comprehensive overview of the

known physicochemical properties, experimental protocols for synthesis and purification, and

analytical methodologies for deuterated 9,9-dimethylfluoren-2-amine.

Physicochemical Properties
Specific experimental data for deuterated isotopologues of 9,9-dimethylfluoren-2-amine are not

extensively published. The following table summarizes the properties of the non-deuterated

(protium) analogue and provides calculated or inferred values for a commonly available

deuterated version, 9,9-dimethylfluoren-2-amine-d6, where the six hydrogen atoms on the two
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methyl groups are replaced by deuterium. Bulk properties like physical form and melting point

are expected to be very similar between the two forms.

Property
9,9-dimethylfluoren-2-
amine (Protium Analogue)

Deuterated 9,9-
dimethylfluoren-2-amine
(e.g., -d6)

Synonyms 2-Amino-9,9-dimethylfluorene

2-Amino-9,9-

di(trideuteriomethyl)fluorene,

9,9-Dimethylfluoren-2-amine-

d6[1]

CAS Number 108714-73-4[2]

Not consistently available.

Varies by supplier and

deuteration pattern.

Molecular Formula C₁₅H₁₅N C₁₅H₉D₆N

Molecular Weight 209.29 g/mol Approx. 215.33 g/mol

Physical Form
Crystal - Powder / White to

slightly pale yellow-green[2]

Expected to be similar to the

protium analogue.

Purity Typically >98%[2]

Typically >98%; Isotopic purity

is also specified (e.g., >99%

D).

IUPAC Name
9,9-dimethyl-9H-fluoren-2-

amine[2]

9,9-bis(trideuteriomethyl)-9H-

fluoren-2-amine

InChI Key
GUTJITRKAMCHSD-

UHFFFAOYSA-N[2]

Expected to be the same as

the protium analogue.

Solubility

Soluble in organic solvents like

toluene, acetone, and

methylene chloride.

Expected to be similar to the

protium analogue.

Storage Temperature Room Temperature[2] Room Temperature
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Detailed experimental procedures for the specific synthesis of deuterated 9,9-dimethylfluoren-

2-amine are proprietary to chemical suppliers. However, based on general principles for the

synthesis of deuterated amines and the purification of fluorene derivatives, the following

protocols can be established.

Synthesis of Deuterated Amines (General Approaches)
The synthesis of deuterated amines can be achieved through various methods, depending on

the desired location of the deuterium labels.

Acid-Catalyzed H/D Exchange: Aromatic protons can be exchanged with deuterium by

treatment with a strong deuterated acid. This method is effective for labeling the aromatic

rings.[3]

Protocol: Dissolve the starting amine in deuterated trifluoroacetic acid (CF₃COOD), which

acts as both the solvent and deuterium source. The reaction can often proceed at room

temperature. The degree of deuteration can be monitored by ¹H NMR by observing the

reduction in the integral of aromatic proton signals.

Synthesis from Deuterated Precursors: For specific labeling, such as on the methyl groups

(to produce -d6), the synthesis must start from a deuterated building block.[4] For example, a

synthetic route could involve using a deuterated methylating agent (e.g., CD₃I or TsOCD₃) at

an appropriate step in the fluorene synthesis.

Reductive Amination: Using deuterated reducing agents like sodium borodeuteride (NaBD₄)

or catalytic deuteration with D₂ gas can introduce deuterium at specific positions.

Purification by Column Chromatography
Column chromatography is the most effective technique for purifying fluorene derivatives to

remove common impurities like the more polar fluorenone, which often imparts a yellow color.

[5][6]

Objective: To separate the less polar 9,9-dimethylfluoren-2-amine from more polar impurities.

Materials:

Stationary Phase: Silica gel or alumina.[5]
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Mobile Phase (Eluent): A non-polar solvent such as hexane and a more polar solvent like

acetone or ethyl acetate for gradient elution.[6]

Crude deuterated 9,9-dimethylfluoren-2-amine.

Protocol:

Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a

chromatography column, allowing the silica to pack uniformly without air bubbles or

cracks. Add a thin layer of sand on top of the silica bed to prevent disruption when adding

the solvent and sample.[6]

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent

(e.g., toluene or methylene chloride). Carefully load the sample onto the top of the silica

gel bed.

Elution: Begin eluting with 100% hexane. The non-polar fluorene derivative will travel

down the column faster than polar impurities.[5]

Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding

acetone to the hexane (e.g., starting with 1% acetone in hexane and increasing to 5-10%).

This helps to elute the desired compound while leaving strongly-adsorbed impurities

behind.

Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which

ones contain the pure product.[7] The presence of the compound can often be visualized

under UV light.[6]

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary

evaporator to yield the purified product.[5]

Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆). Acquire ¹H and ¹³C NMR spectra.

Expected Results: In the ¹H NMR spectrum of 9,9-dimethylfluoren-2-amine-d6, the

characteristic singlet corresponding to the two methyl groups (around 1.4-1.5 ppm) will be

absent or significantly diminished. The presence of deuterium can be confirmed by ²H

NMR spectroscopy.

Mass Spectrometry (MS):

Protocol: Introduce the sample into the mass spectrometer via a suitable ionization

method (e.g., Electrospray Ionization or Electron Impact).

Expected Results: The molecular ion peak (M+) will be shifted to a higher m/z value

corresponding to the mass of the deuterated compound. For the -d6 analogue, the

molecular weight will be approximately 6 Da higher than the non-deuterated version.

High-Performance Liquid Chromatography (HPLC):

Protocol: Dissolve the sample in the mobile phase. Inject onto a suitable column (e.g., C18

reverse-phase) and elute with a solvent system (e.g., acetonitrile/water gradient). Monitor

the eluent with a UV detector.

Expected Results: HPLC is used to determine the purity of the compound. A pure sample

should show a single major peak. The retention time is not expected to differ significantly

from the protium analogue under typical reverse-phase conditions.

Visualizations
The following diagrams illustrate key workflows relevant to the preparation and analysis of

deuterated 9,9-dimethylfluoren-2-amine.
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Caption: General experimental workflow for the production and verification of deuterated

compounds.

Caption: Step-by-step process for purification via column chromatography.

Biological Context and Applications
While specific biological signaling pathways for 9,9-dimethylfluoren-2-amine are not well-

documented, related fluorene and aminothiazole derivatives have shown a range of biological

activities. For instance, certain fluorene-thiazole hybrids have been investigated as potential

dihydrofolate reductase (DHFR) inhibitors, suggesting applications as antimicrobial or

anticancer agents.[8] The primary application for the deuterated form of 9,9-dimethylfluoren-2-

amine remains in its use as a stable isotope-labeled internal standard for bioanalytical studies

and as a tool to investigate the metabolic fate of fluorene-based compounds in drug discovery

and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15599859#physicochemical-properties-of-
deuterated-9-9-dimethylfluoren-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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